1-(6-methoxypyridazin-3-yl)-N-phenylpiperidine-4-carboxamide
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Overview
Description
1-(6-Methoxypyridazin-3-yl)-N-phenylpiperidine-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a methoxypyridazine ring, a phenyl group, and a piperidine carboxamide moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(6-methoxypyridazin-3-yl)-N-phenylpiperidine-4-carboxamide involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Methoxypyridazine Ring: The methoxypyridazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and methoxy-substituted aldehydes.
Attachment of the Phenyl Group: The phenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using phenylboronic acid and a suitable halogenated intermediate.
Formation of the Piperidine Carboxamide Moiety:
Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity, as well as the use of scalable processes such as continuous flow synthesis.
Chemical Reactions Analysis
1-(6-Methoxypyridazin-3-yl)-N-phenylpiperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions such as palladium on carbon.
Scientific Research Applications
1-(6-Methoxypyridazin-3-yl)-N-phenylpiperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 1-(6-methoxypyridazin-3-yl)-N-phenylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
1-(6-Methoxypyridazin-3-yl)-N-phenylpiperidine-4-carboxamide can be compared with other similar compounds, such as:
Sulfamethoxypyridazine: A sulfonamide antibiotic with a similar pyridazine ring structure, used in the treatment of bacterial infections.
(6-Methoxypyridazin-3-yl)methanol: A related compound with a methanol group instead of the piperidine carboxamide moiety.
Properties
Molecular Formula |
C17H20N4O2 |
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Molecular Weight |
312.37 g/mol |
IUPAC Name |
1-(6-methoxypyridazin-3-yl)-N-phenylpiperidine-4-carboxamide |
InChI |
InChI=1S/C17H20N4O2/c1-23-16-8-7-15(19-20-16)21-11-9-13(10-12-21)17(22)18-14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3,(H,18,22) |
InChI Key |
NPXAIJWDQWVXLW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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